molecular formula C16H20F2N2O3S B2800535 Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate CAS No. 398996-20-8

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate

Katalognummer B2800535
CAS-Nummer: 398996-20-8
Molekulargewicht: 358.4
InChI-Schlüssel: LRIRPRQVZCOOIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, the synthesis of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate involved a round-bottom flask filled with 4-fluoroaniline, ethyl propiolate, cinnamaldehyde, piperazine, and p-toluenesulfonic acid in 1,2-dichloroethane. The mixture was heated to 356 K for 12 hours. After the reaction, the mixture was cooled to room temperature, and water was slowly added. The mixture was then extracted with ethyl acetate, and the organic layer was separated and washed with saturated sodium chloride solution .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction analysis. For example, the molecular structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was determined to be C19H16FNO2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Ethyl 3-amino-2-ben?ofiiran carboxylate was used in the synthesis of compounds screened for antibacterial and antifungal activities, demonstrating the chemical's utility in creating potentially therapeutic agents (Bodke & Sangapure, 2003).

Radiosynthesis for Neurotransmission Study

  • A 18F-fluorine labelled GABA transporter ligand, derived from ethyl piperidine-3-carboxylate, was developed for in vivo visualization of GABAergic neurotransmission, indicating its application in studying neurological disorders like epilepsy and Parkinson's syndrome (Schirrmacher et al., 2001).

Anticancer Agent Development

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing significant potential against certain cancer cell lines (Rehman et al., 2018).

Microwave-Assisted Synthesis

  • Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated under microwave-assisted conditions to produce carboxamides, demonstrating an efficient synthesis method for related compounds (Milosevic et al., 2015).

Mycobacterium tuberculosis GyrB Inhibitors

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and found to be effective inhibitors against Mycobacterium tuberculosis, highlighting their potential use in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis for Antibacterial Activity

  • A series of derivatives starting from ethyl benzylidenecyanoacetate showed antibacterial activities, indicating the chemical's role in developing new antibacterial agents (Faty et al., 2010).

Wirkmechanismus

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Zukünftige Richtungen

The future directions for the study of similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Eigenschaften

IUPAC Name

ethyl 1-[[4-(difluoromethoxy)phenyl]carbamothioyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-4-3-9-20(10-11)16(24)19-12-5-7-13(8-6-12)23-15(17)18/h5-8,11,15H,2-4,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIRPRQVZCOOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.